molecular formula C25H33N3O B12445603 (1-Benzylpiperidin-4-yl)[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone

(1-Benzylpiperidin-4-yl)[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone

Cat. No.: B12445603
M. Wt: 391.5 g/mol
InChI Key: DYEMHVNDFLEHMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Benzylpiperidin-4-yl)[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring and a piperazine ring, both of which are functionalized with benzyl and dimethylphenyl groups, respectively. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Benzylpiperidin-4-yl)[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Benzylation: The piperidine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.

    Formation of the Piperazine Ring: The piperazine ring is synthesized separately through a cyclization reaction.

    Dimethylphenyl Functionalization: The piperazine ring is functionalized with a dimethylphenyl group using a suitable reagent such as 2,3-dimethylphenyl chloride.

    Coupling Reaction: The final step involves coupling the benzylated piperidine ring with the dimethylphenyl-functionalized piperazine ring using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1-Benzylpiperidin-4-yl)[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and dimethylphenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products

    Oxidation: Oxidized derivatives with additional functional groups such as carboxylic acids or ketones.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

(1-Benzylpiperidin-4-yl)[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1-Benzylpiperidin-4-yl)[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-Benzylpiperidin-4-yl)[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone is unique due to its specific combination of benzyl and dimethylphenyl groups on the piperidine and piperazine rings, respectively. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various scientific applications.

Properties

Molecular Formula

C25H33N3O

Molecular Weight

391.5 g/mol

IUPAC Name

(1-benzylpiperidin-4-yl)-[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C25H33N3O/c1-20-7-6-10-24(21(20)2)27-15-17-28(18-16-27)25(29)23-11-13-26(14-12-23)19-22-8-4-3-5-9-22/h3-10,23H,11-19H2,1-2H3

InChI Key

DYEMHVNDFLEHMZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3CCN(CC3)CC4=CC=CC=C4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.